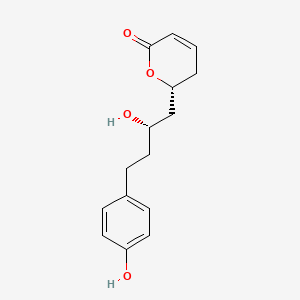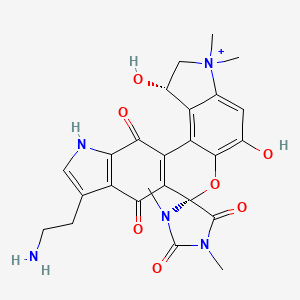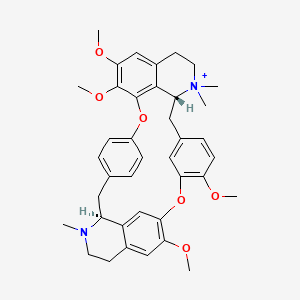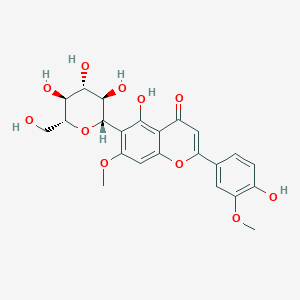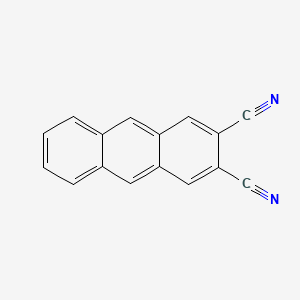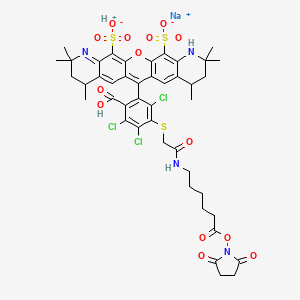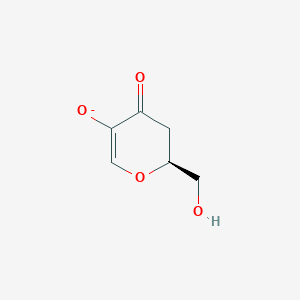
ascopyrone P(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascopyrone P(1-) is conjugate base of ascopyrone P. It is a conjugate base of an ascopyrone P.
Wissenschaftliche Forschungsanwendungen
Food Preservation :
- Ascopyrone P (APP), a novel antibacterial compound from fungi, has been evaluated for use as a food preservative. It was particularly effective in preventing bacterial growth in chilled chicken soup and milk at specific concentrations. However, its effectiveness varied depending on the food system and temperature, showing reduced activity at 20°C and being less effective in raw meat systems (Thomas et al., 2004).
Antimicrobial Efficacy :
- APP demonstrated growth inhibitory activity against a broad range of bacteria, but not yeasts or molds. This suggests potential applications in controlling bacterial growth in both raw and cooked foods, although its efficacy, safety, and impact on organoleptic properties in food need further assessment (Thomas et al., 2002).
- APP was also examined for its antibrowning effects in agricultural products, showing efficacy in preventing browning in various fruits, vegetables, and beverages. This suggests potential applications as an antibrowning agent in the food industry (Yuan et al., 2005).
Chemical Synthesis :
- Research has been conducted on the chemical synthesis of Ascopyrone P from various starting materials. These studies contribute to understanding the chemical properties of Ascopyrone P and potentially facilitate its production for various applications (Andreassen & Lundt, 2006); (Andersen, Jensen, & Yu, 2002).
Eigenschaften
Molekularformel |
C6H7O4- |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
(2S)-2-(hydroxymethyl)-4-oxo-2,3-dihydropyran-5-olate |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/p-1/t4-/m0/s1 |
InChI-Schlüssel |
ZXCYXCIWKAILMP-BYPYZUCNSA-M |
Isomerische SMILES |
C1[C@H](OC=C(C1=O)[O-])CO |
Kanonische SMILES |
C1C(OC=C(C1=O)[O-])CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



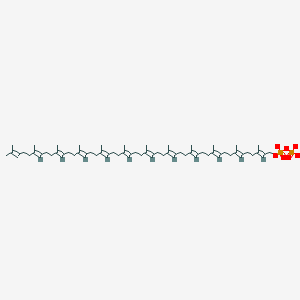
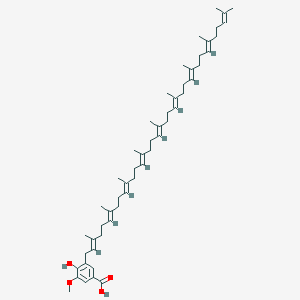
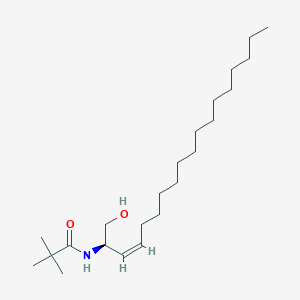
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)

![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)
![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)
